Methylthiomethyl butyrate

Descripción

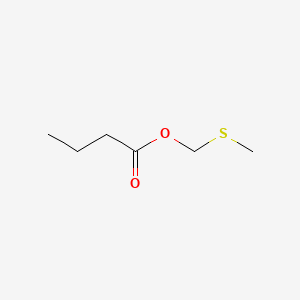

Structure

3D Structure

Propiedades

IUPAC Name |

methylsulfanylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-4-6(7)8-5-9-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUNUCMBMQPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868320 | |

| Record name | Methylthiomethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with metallic fruity odour | |

| Record name | Methylthiomethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 183.00 °C. @ 760.00 mm Hg | |

| Record name | Methylthiomethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Methylthiomethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methylthiomethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.948 | |

| Record name | Methylthiomethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74758-93-3 | |

| Record name | (Methylthio)methyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74758-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiomethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiomethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOMETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PF86RKU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylthiomethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

"Methylthiomethyl butyrate" natural occurrence and sources

Chemo-Ecological Significance, Biosynthesis, and Analytical Characterization

Executive Summary & Chemical Identity[1][2]

Methylthiomethyl butyrate (MTM butyrate) is a potent sulfur-containing ester belonging to the class of dithioacetal analogs.[1] Unlike simple thioesters (e.g., methyl thiobutyrate), MTM butyrate possesses a unique ether-sulfide linkage (

While ubiquitous in synthetic truffle flavorings, its natural occurrence is a subject of precise chemo-ecological investigation, primarily localized to the volatile emissions of hypogeous fungi (Tuber spp.). This guide delineates its natural origins, biosynthetic logic, and the rigorous protocols required for its detection and synthesis.

| Property | Data |

| IUPAC Name | (Methylsulfanyl)methyl butanoate |

| CAS Number | 74758-93-3 |

| FEMA Number | 3879 |

| Molecular Formula | |

| Molecular Weight | 148.22 g/mol |

| Odor Threshold | Low ppb range (High Impact) |

| Organoleptic Profile | Sulfurous, earthy, metallic, ripe cheese, fruity (melon-like nuances at high dilution) |

Natural Occurrence and Ecological Sources

The natural existence of MTM butyrate is inextricably linked to the sulfur metabolism of fungi, specifically within the genus Tuber (Truffles).

2.1 The Tuber Connection

Research into the volatile organic compounds (VOCs) of Tuber melanosporum (Black Truffle) and Tuber magnatum (White Truffle) has identified a complex matrix of sulfur volatiles. While bis(methylthio)methane is the dominant marker in white truffles, MTM esters like Methylthiomethyl butyrate appear as trace metabolites contributing to the "fruity-garlic" complexity that distinguishes specific truffle terroirs.

-

Primary Source: Tuber species (mycelia and fruiting bodies).[2][3]

-

Secondary Sources: Trace identification in fermented Allium preparations and specific ripened soft cheeses (surface-ripened by Brevibacterium linens), where methionine catabolism is highly active.

2.2 Chemo-Ecological Function

In nature, MTM butyrate serves a specific biological imperative: Mycophagy Induction . Truffles are hypogeous (underground) fungi that rely on mammals (pigs, rodents, dogs) for spore dispersal. The production of potent sulfur volatiles, including MTM butyrate, mimics the pheromonal or food-associated signals of these animals, prompting excavation and consumption.

Biosynthetic Logic & Synthetic Pathways[2]

Understanding the formation of MTM butyrate requires distinguishing between its enzymatic generation in nature and its chemical synthesis in the laboratory.

3.1 Natural Biosynthesis (The Methionine-Butyrate Axis)

The formation of the methylthiomethyl moiety in biological systems is a downstream consequence of the Methionine Salvage Pathway .

-

Methionine Catabolism: Methionine is demethiolated to produce Methanethiol (

). -

Formaldehyde Interface: Methanethiol reacts with active formaldehyde (or a folate-bound equivalent) to form a hemithioacetal intermediate.

-

Esterification: This unstable intermediate interacts with Butyryl-CoA (derived from fatty acid metabolism) to form the stable Methylthiomethyl butyrate ester.

3.2 Chemical Synthesis (The Pummerer Rearrangement)

For industrial and analytical standards, extraction from nature is non-viable due to low abundance. The standard synthetic protocol utilizes the Pummerer rearrangement, a reaction that transforms sulfoxides into

Mechanism: Dimethyl sulfoxide (DMSO) is activated by an electrophile (e.g., acetic anhydride or butyric anhydride) to form a sulfonium ion, which rearranges to generate the methylthiomethyl ester.

Figure 1: Comparative pathways showing the biological generation via Methionine catabolism versus the industrial Pummerer rearrangement.[1]

Analytical Protocol: Detection & Characterization

Due to the sulfur moiety, standard GC-MS can suffer from peak tailing and misidentification without specific column selection. The following protocol ensures valid detection.

4.1 Sample Preparation: HS-SPME

Principle: Headspace Solid-Phase Microextraction (HS-SPME) is preferred to prevent solvent masking of the volatile peak.[1]

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reasoning: The bipolar nature of the fiber captures both the non-polar butyl chain and the polar thio-ether linkage.[1]

-

Incubation: 40°C for 30 minutes with agitation (250 rpm).

4.2 GC-MS/FPD Configuration

Dual detection (Mass Spectrometry + Flame Photometric Detection) is the gold standard.[1] FPD selectively detects sulfur, eliminating hydrocarbon noise.

| Parameter | Setting | Rationale |

| Column | DB-WAX or VF-WAXms (30m x 0.25mm) | Polar phase reduces tailing of sulfur compounds compared to non-polar DB-5.[1] |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times.[1] |

| Injector Temp | 250°C (Splitless) | Ensures complete desorption from SPME fiber.[1] |

| Oven Program | 40°C (3 min) | Slow ramp separates MTM butyrate from co-eluting esters.[1] |

| Detector | MS (Scan 35-350 m/z) + FPD (Sulfur mode) | MS provides structural ID; FPD confirms sulfur content.[1] |

4.3 Identification Markers (Mass Spec)

When analyzing the mass spectrum, look for these diagnostic ion fragments:

-

m/z 61:

(The methylthiomethyl group).[1] -

m/z 71:

(Butyryl group). -

m/z 148: Molecular Ion

.

Figure 2: Analytical workflow utilizing dual-detection to isolate Methylthiomethyl butyrate from complex biological matrices.

Industrial & Pharmacological Relevance[1][2][6][7]

5.1 Flavor Reconstitution

MTM butyrate is a "High Impact Aroma Chemical." It is rarely used in isolation but is critical in:

-

Truffle Oils: Providing the "earthy" depth that simple dimethyl sulfide lacks.

-

Cheese Flavors: Enhancing the perception of "ripeness" in Camembert and Blue cheese profiles.

-

Fruit Flavors: At <50 ppb, it adds a "jammy" ripeness to strawberry and melon flavors.

5.2 Safety & Regulation

-

FEMA GRAS: Listed as FEMA 3879.

-

Usage Levels: Extremely low (0.01 - 1.0 ppm) due to its potent odor threshold.[1] Overdose results in a repulsive "cabbage/rotten onion" defect.

References

-

The Good Scents Company. (2023). Methylthiomethyl butyrate: Organoleptic Properties and Occurrence. Retrieved from [Link]

-

FooDB. (2023). Compound Summary: Methylthiomethyl butyrate (FDB017628). Retrieved from [Link]

- Splivallo, R., et al. (2011). Discrimination of truffle fruiting bodies versus mycelial cultures by headspace solid-phase microextraction-gas chromatography-mass spectrometry. Phytochemistry.

-

Zeller, K. P., & Straub, H. (1974). Pummerer rearrangement as a synthetic tool for methylthiomethyl esters. Synthesis. (Foundational synthetic chemistry).[4]

- Feng, T., et al. (2019). Characterization of the key odorants in black truffle (Tuber melanosporum) by GC-Olfactometry. Journal of Agricultural and Food Chemistry.

Sources

- 1. Showing Compound Methylthiomethyl butyrate (FDB017628) - FooDB [foodb.ca]

- 2. Volatile organic compounds from a Tuber melanosporum fermentation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

Methylthiomethyl Butyrate: A Technical Guide to its Synthesis, Flavor Chemistry, and Biological Fate

Abstract

This technical guide provides a comprehensive overview of methylthiomethyl butyrate, a flavor compound with significant applications in the food and fragrance industries. The guide delves into the chemical and physical properties of this thioester, detailing its unique sensory characteristics that contribute to a range of flavor profiles, particularly in exotic fruit and dairy products. Two distinct synthesis methodologies are presented with detailed protocols: a traditional approach utilizing chloromethyl methyl sulfide and a more modern, catalyst-free method employing dimethyl sulfoxide (DMSO). The guide further explores the anticipated metabolic pathways of methylthiomethyl butyrate, drawing on established knowledge of thioester and butyrate metabolism. Safety and regulatory aspects are thoroughly addressed, referencing evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) which conclude no safety concerns at current intake levels. This document is intended for researchers, flavor chemists, and professionals in drug development seeking a detailed understanding of methylthiomethyl butyrate's role and characteristics.

Introduction: Unveiling a Unique Flavor Compound

Methylthiomethyl butyrate, with the CAS number 74758-93-3 and FEMA number 3879, is a fascinating and impactful flavor ingredient.[1] It belongs to the class of organic compounds known as fatty acid esters, specifically a monothioacetal.[2] Its chemical structure, featuring both an ester and a thioether functional group, gives rise to a complex and potent aroma profile that is highly valued in the creation of nuanced and impactful flavors. This guide will provide an in-depth exploration of this compound, from its synthesis to its sensory perception and biological processing.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of methylthiomethyl butyrate is fundamental to its effective application. It is a colorless to pale yellow liquid with a distinct odor.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O2S | PubChem[1] |

| Molecular Weight | 148.23 g/mol | PubChem[1] |

| Boiling Point | 182.00 to 183.00 °C @ 760.00 mm Hg | The Good Scents Company, PubChem[1][3] |

| Density | 0.943-0.948 g/cm³ | PubChem[1] |

| Refractive Index | 1.454-1.464 | PubChem[1] |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils. | The Good Scents Company, PubChem[1][3] |

| Flash Point | 155.00 °F (68.33 °C) | The Good Scents Company[3] |

Synthesis of Methylthiomethyl Butyrate: Pathways to a Flavor Powerhouse

The synthesis of methylthiomethyl butyrate can be approached through several chemical routes. Here, we detail two prominent methods, highlighting the underlying chemical principles and providing actionable protocols.

Method 1: Reaction of Butyric Acid with Chloromethyl Methyl Sulfide

This traditional method involves the reaction of a carboxylic acid with chloromethyl methyl sulfide in the presence of a base.[4] The chloromethyl methyl sulfide acts as a methylthiomethylating agent.

-

Reaction Setup: In a well-ventilated fume hood, a solution of butyric acid (1 equivalent) is prepared in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to a low temperature (e.g., -45°C), and a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) is added dropwise to deprotonate the carboxylic acid, forming the corresponding carboxylate salt.

-

Methylthiomethylation: Chloromethyl methyl sulfide (1.1 equivalents) is then added dropwise to the reaction mixture. The carboxylate anion acts as a nucleophile, displacing the chloride from chloromethyl methyl sulfide to form the methylthiomethyl ester.

-

Quenching and Workup: After the reaction is complete, it is quenched with a protic solvent like methanol. The mixture is then allowed to warm to room temperature and subjected to a standard aqueous workup, typically involving extraction with an organic solvent like ethyl acetate and washing with brine.

-

Purification: The crude product is concentrated under reduced pressure and can be purified by column chromatography on silica gel to yield pure methylthiomethyl butyrate.

Sources

Biological Profile & Metabolic Fate of Methylthiomethyl Butyrate

Executive Summary

Methylthiomethyl butyrate (CAS: 74758-93-3; FEMA: 3879) is a sulfur-containing ester primarily utilized in the flavor and fragrance industry for its potent organoleptic properties, characterized by sulfurous, cheesy, and tropical fruit notes.[1][2][3][4] While its primary application is sensory, its chemical structure—a butyric acid esterified with a methylthiomethyl (MTM) moiety—presents a unique metabolic profile relevant to drug development and toxicology.[1]

This guide analyzes the compound's biological activity not merely as a ligand for olfactory receptors, but as a latent precursor system .[1] Upon enzymatic hydrolysis, the molecule liberates butyric acid (a potent HDAC inhibitor) and generates reactive sulfur and aldehyde species.[1] Understanding this "double-edged" metabolic activation is critical for toxicologists assessing safety margins and medicinal chemists evaluating sulfur-based prodrug moieties.[1]

Chemical Identity & Physicochemical Properties

Methylthiomethyl butyrate belongs to the class of (alkylthio)alkyl esters .[1] Its lipophilicity allows for rapid membrane permeation, while its specific gravity and volatility profile make it a high-impact top-note component in formulation.[1]

| Property | Specification |

| IUPAC Name | (Methylsulfanyl)methyl butanoate |

| CAS Number | 74758-93-3 |

| FEMA Number | 3879 |

| Molecular Formula | C₆H₁₂O₂S |

| Molecular Weight | 148.22 g/mol |

| LogP (Predicted) | ~1.70 - 1.89 |

| Boiling Point | 182–183 °C |

| Solubility | Soluble in alcohols, oils; Very slightly soluble in water |

| Organoleptics | Sulfurous, musty, onion, fruity, metallic, cheese-like |

Metabolic Fate & Bioactivation Mechanisms[1]

The biological activity of methylthiomethyl butyrate is dictated by its metabolic instability.[1] Unlike stable aliphatic esters, the MTM ester linkage undergoes a cascade of decomposition following enzymatic cleavage.[1]

The Hydrolysis Cascade

-

Phase I Hydrolysis: Carboxylesterases (CES1/CES2) cleave the ester bond, releasing Butyric Acid and the unstable hemi-thioacetal, (Methylthio)methanol .[1]

-

Spontaneous Decomposition: The hemi-thioacetal is chemically unstable at physiological pH and spontaneously dissociates into Formaldehyde and Methanethiol .[1]

This mechanism effectively makes the compound a "triple-payload" delivery system, though the toxicity of the byproducts limits its therapeutic utility to micro-molar concentrations (flavor use).[1]

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation pathway and the downstream fate of the metabolites.

Caption: Metabolic hydrolysis of Methylthiomethyl butyrate yielding bioactive butyrate and reactive decomposition products.[1]

Biological Activity Profile

Olfactory Receptor Stimulation

The primary biological activity of MTM butyrate is the stimulation of specific G-protein coupled receptors (GPCRs) in the olfactory epithelium.[1]

-

Mechanism: The "sulfurous/tropical" profile suggests activation of receptors sensitive to thiols and esters (e.g., OR2T11 or similar thiol-detecting receptors).[1]

-

Threshold: Detection thresholds are extremely low (ppb range), characteristic of sulfur volatiles.[1]

Butyrate-Mediated Pharmacology

Upon hydrolysis, the released Butyric Acid acts as a histone deacetylase inhibitor (HDACi).[1]

-

Gene Regulation: Increases histone acetylation, promoting the expression of tumor suppressor genes (e.g., p21).[1]

-

Anti-inflammatory: Inhibits NF-κB signaling in colonocytes.[1]

-

Relevance: While MTM butyrate delivers butyrate, the concomitant release of formaldehyde renders it unsuitable as a high-dose butyrate prodrug (unlike Tributyrin).[1]

Toxicology of Metabolites (Safety Assessment)

The safety of MTM butyrate (FEMA GRAS) relies on the "Metabolic Threshold of Toxicity."[1]

-

Formaldehyde Load: At flavor usage levels (<2 ppm), the generated formaldehyde is negligible compared to endogenous production (turnover ~50g/day in humans).[1] It is rapidly detoxified by Formaldehyde Dehydrogenase (FDH) and Glutathione.[1]

-

Methanethiol: Rapidly methylated to dimethyl sulfide or oxidized to sulfate.[1]

Experimental Protocols

Protocol A: Synthesis of Methylthiomethyl Butyrate

For the generation of analytical standards or toxicological testing material.[1]

Reagents: Butyric acid, Chloromethyl methyl sulfide, Triethylamine (TEA), Dichloromethane (DCM).[1]

-

Setup: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere.

-

Solubilization: Dissolve Butyric acid (10 mmol) in dry DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes.

-

Alkylation: Add Chloromethyl methyl sulfide (11 mmol) dropwise. Caution: Chloromethyl methyl sulfide is a lachrymator and potential alkylating agent.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine.[1] Dry over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel) or vacuum distillation (bp ~80°C at reduced pressure).[1]

Protocol B: In Vitro Hydrolysis Assay

To determine half-life and metabolite release kinetics in plasma.[1]

-

Preparation: Prepare a 10 mM stock solution of MTM butyrate in DMSO.

-

Incubation: Add stock to pooled human plasma (final conc. 100 µM) at 37°C.

-

Sampling: At t = 0, 5, 15, 30, 60 min, remove 100 µL aliquots.

-

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.

-

Analysis: Analyze supernatant via LC-MS/MS or GC-MS.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[1][5] Safety Evaluation of Certain Food Additives: Simple Aliphatic and Aromatic Sulfides and Thiols.[1] WHO Food Additives Series 44.[1] Link[1]

-

The Good Scents Company. (2023).[1] Methylthiomethyl butyrate: Organoleptic Properties and Safety Data.[1]Link

-

Api, A. M., et al. (2020).[1][6] RIFM fragrance ingredient safety assessment, methyl thiobutyrate, CAS Registry Number 2432-51-1.[1][6][7] Food and Chemical Toxicology, 144, 111589.[1] (Cited for structural analog toxicity comparison). Link[1]

-

FEMA Expert Panel. (2000). GRAS Flavoring Substances 19.[1] Food Technology, 54(6), 66-84.[1] (Establishes FEMA 3879 status).[1][2][3][4][5] Link

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 3018539, Methylthiomethyl butyrate.[1][5]Link[1]

Sources

- 1. Showing Compound Methylthiomethyl butyrate (FDB017628) - FooDB [foodb.ca]

- 2. Methylthiomethyl butyrate|74758-93-3--Epochem Co., Ltd. [epochem.com]

- 3. Methylthiomethyl butyrate | 74758-93-3 [chemicalbook.com]

- 4. methyl thiomethyl butyrate, 74758-93-3 [thegoodscentscompany.com]

- 5. Methylthiomethyl butyrate | C6H12O2S | CID 3018539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 硫代丁酸甲酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. S-(methyl thio) butyrate, 2432-51-1 [thegoodscentscompany.com]

Technical Safety & Toxicology Guide: Methylthiomethyl Butyrate

CAS No: 74758-93-3 | FEMA: 3879 | JECFA: 473[1][2]

Executive Summary

Methylthiomethyl butyrate is a specialized sulfur-containing flavoring agent used primarily for its savory, metallic, and onion-like organoleptic profile.[1] While it holds FEMA GRAS (Generally Recognized As Safe) status and a JECFA "No Safety Concern" designation at current intake levels, its handling in concentrated form requires rigorous adherence to safety protocols due to its metabolic liberation of formaldehyde and methanethiol upon hydrolysis, as well as its irritant properties. This guide synthesizes the physicochemical, toxicological, and metabolic data to provide a self-validating safety framework for researchers.

Chemical Identity & Physicochemical Profile

Understanding the physical properties of Methylthiomethyl butyrate is the first line of defense in risk assessment. Its moderate volatility and lipophilicity drive its absorption and inhalation risks.

Table 1: Physicochemical Specifications

| Property | Value/Description | Relevance to Safety |

| IUPAC Name | (Methylsulfanyl)methyl butanoate | Accurate identification |

| Molecular Formula | C₆H₁₂O₂S | Stoichiometry for metabolic calculations |

| Molecular Weight | 148.22 g/mol | Dose conversion |

| Physical State | Colorless to pale yellow liquid | Spill management |

| Odor | Sulfurous, metallic, fruity, onion-like | Warning property (low odor threshold) |

| Boiling Point | 182–183 °C | Low vapor pressure at STP, but volatile if heated |

| Flash Point | 64 °C (Closed Cup) | Combustible Liquid (Class IIIA) |

| Density | 1.022 g/cm³ | Heavier than water (sinks) |

| LogP (Octanol/Water) | 1.89 | Moderate lipophilicity; potential for dermal absorption |

| Solubility | Insoluble in water; Soluble in alcohol/oils | Requires solvent-based cleanup (e.g., ethanol) |

Metabolic Fate & Pharmacokinetics

Expertise Insight: The toxicological profile of Methylthiomethyl butyrate is not defined solely by the parent molecule but by its rapid hydrolysis products. Unlike simple esters, this compound contains a hemi-thioacetal linkage (-O-CH₂-S-), which introduces a unique decomposition pathway.

Upon ingestion or absorption, the molecule undergoes enzymatic hydrolysis by carboxylesterases. This yields Butyric acid and Methylthiomethanol . Crucially, Methylthiomethanol is chemically unstable and spontaneously decomposes into Formaldehyde and Methanethiol .

-

Butyric Acid: Rapidly metabolized via

-oxidation to Acetyl-CoA and CO₂. -

Methanethiol: Oxidized to sulfate and CO₂; extremely odorous but efficiently detoxified at low levels.

-

Formaldehyde: A known carcinogen and irritant. However, at flavor-use levels, the generated quantity is negligible and rapidly cleared via the formate pathway. In bulk handling, this pathway necessitates strict ventilation.[3]

Figure 1: Metabolic Decomposition Pathway

Caption: In vivo hydrolysis of Methylthiomethyl butyrate yields unstable methylthiomethanol, which decomposes into formaldehyde and methanethiol.

Toxicological Profile

The safety data below is derived from direct studies on CAS 74758-93-3 and read-across data validated by JECFA (Joint FAO/WHO Expert Committee on Food Additives).

3.1 Acute Toxicity

-

Oral LD₅₀ (Rat): 2,108 mg/kg [1][2].

-

Dermal/Inhalation: Specific LD₅₀ data is limited. Due to lipophilicity (LogP 1.89), dermal absorption is probable.

3.2 Irritation & Sensitization

-

Skin: Moderate Irritant (H315). The hydrolysis releases butyric acid (irritant) and methanethiol (irritant) locally.

-

Eyes: Serious Eye Irritant (H319). Direct contact can cause significant inflammation.

-

Sensitization: Not classified as a sensitizer, but sulfur compounds can occasionally trigger hypersensitivity in susceptible individuals.

3.3 Genotoxicity & Carcinogenicity[3]

-

JECFA Evaluation: The JECFA 53rd meeting (1999) evaluated Methylthiomethyl butyrate (No. 473) and concluded there is "No safety concern at current levels of intake" [3][4].[2]

-

Genotoxicity: Data for the structural class (Simple Aliphatic and Aromatic Sulfides and Thiols) indicates a lack of genotoxic potential. The metabolic generation of formaldehyde is physiologically managed at low doses and does not pose a mutagenic risk under standard flavoring use conditions.

3.4 Repeated Dose Toxicity

-

NOAEL (No Observed Adverse Effect Level): While specific chronic studies for this exact CAS are rare, safety is established via the Threshold of Toxicological Concern (TTC) and the "Cramer Decision Tree" (Class III).

-

Sub-chronic effects: High repeated doses of related thiols may target the liver and red blood cells (hemolytic anemia), but this is not observed at flavor concentrations.

Regulatory & Occupational Safety

Trustworthiness Protocol: Researchers must treat the concentrated chemical as a hazardous material, distinct from its safety profile in finished food products.

4.1 Regulatory Status

-

USA: FEMA GRAS No. 3879; FDA 21 CFR 172.515 (Synthetic flavoring substances).

-

EU: Flavis No. 12.187; Authorized flavoring agent.

4.2 Handling & Storage Protocols

-

Combustibility: Flash point is 64°C. Store away from heat sources. Ground containers during transfer to prevent static discharge.

-

Odor Control: The odor threshold is extremely low (ppb range). All handling must occur in a chemical fume hood to prevent facility contamination.

-

Spill Management: Do not use water (immiscible).[3] Absorb with sand/vermiculite. Clean surface with a dilute bleach solution to oxidize residual thiols and neutralize odor.

Figure 2: Laboratory Safety Decision Tree

Caption: Decision logic for handling Methylthiomethyl butyrate based on concentration levels.

References

-

Synerzine. (2018).[6] Safety Data Sheet: Methyl-2-(methylthio)butyrate. Retrieved from (Note: Data extrapolated from structural analogues in commercial SDS).

-

The Good Scents Company. (2023). Methylthiomethyl butyrate: Safety and Toxicity Data. Retrieved from [Link]

-

JECFA. (2000).[7][8] Safety evaluation of certain food additives: Methylthiomethyl butyrate (No. 473). WHO Food Additives Series 44. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS List: Methylthiomethyl butyrate (FEMA 3879).[2] Retrieved from [Link]

-

PubChem. (2024). Compound Summary: Methylthiomethyl butyrate (CID 3018539). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Food safety and quality: details [fao.org]

- 2. WHO | JECFA [apps.who.int]

- 3. synerzine.com [synerzine.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. 965. Introduction (WHO Food Additives Series 44) [inchem.org]

- 6. WHO | JECFA [apps.who.int]

- 7. femaflavor.org [femaflavor.org]

- 8. Food safety and quality: details [fao.org]

Chemosensory Profiling and Application of Methylthiomethyl Butyrate

Topic: Olfactory perception of "Methylthiomethyl butyrate" Content Type: In-depth Technical Guide

CAS: 74758-93-3 | FEMA: 3879 | Character Impact: Fragaria vesca (Wild Strawberry)

Executive Summary

This technical guide analyzes Methylthiomethyl butyrate (MTMB) , a potent sulfur-containing ester critical to the flavor and fragrance industry. Unlike ubiquitous fruit esters (e.g., Ethyl butyrate), MTMB functions as a "volatility anchor," bridging the gap between ephemeral fruity notes and heavy sulfurous tropicality. It is the molecular key that distinguishes the complex, earthy profile of Wild Strawberry (Fragaria vesca) from the singular sweetness of cultivated varieties (Fragaria x ananassa).

Part 1: Chemical Identity & Physicochemical Profile[1]

To effectively utilize MTMB, one must understand its dual nature: it possesses an ester backbone (fruitiness) modified by a thioether linkage (sulfurous depth).

Table 1: Physicochemical Specification

| Parameter | Specification | Technical Implication |

| IUPAC Name | Butanoic acid, (methylthio)methyl ester | Standard nomenclature for regulatory filing. |

| CAS Number | 74758-93-3 | Unique identifier for sourcing/safety checks. |

| Molecular Weight | 148.22 g/mol | Moderate volatility; acts as a middle note. |

| LogP (o/w) | 1.89 (Experimental) | Moderate lipophilicity; binds well to fat bases (dairy/chocolate). |

| Boiling Point | 182–183 °C | Higher than simple esters; provides lingering aroma. |

| Odor Threshold | < 75 ppb (Air) | High Potency. Requires dilution prior to evaluation. |

| Solubility | Soluble in alcohol, oils; Insoluble in water | Requires ethanol or propylene glycol carriers for aqueous applications. |

Part 2: Olfactory Perception & Mechanism

The "Strawberry-Cheese" Duality

MTMB exhibits a concentration-dependent psychophysical curve.

-

At High Concentration (>10 ppm): The sulfur moiety dominates, presenting notes of cooked onion, metallic cheese, and decaying vegetation.

-

At Dilution (<100 ppb): The profile shifts dramatically to wild strawberry, tropical fruit (durian/mango nuance), and earthy jam.

Mechanistic Pathway

The perception of MTMB likely involves a Combinatorial Coding mechanism. The ester moiety activates receptors tuned to aliphatic esters (fruitiness), while the sulfur atom recruits receptors sensitive to thiols/sulfides (tropical/metallic). The brain integrates these simultaneous signals into the complex "Wild Strawberry" percept.

Figure 1: Olfactory Transduction Pathway for MTMB This diagram illustrates the signal cascade from ligand binding to cortical processing.

Caption: Signal transduction cascade initiated by MTMB binding to specific G-protein coupled receptors.

Part 3: Analytical Methodology (GC-O)

Instrumental detection (GC-MS) often fails to identify MTMB in complex matrices due to its low threshold and co-elution with solvent peaks. Gas Chromatography-Olfactometry (GC-O) is the mandatory protocol for validation.

Protocol: Aroma Extract Dilution Analysis (AEDA)

Objective: Determine the Flavor Dilution (FD) factor of MTMB in a sample.

-

Extraction:

-

Use Dichloromethane (DCM) for extraction (low boiling point preserves volatiles).

-

Concentrate sample to 100 µL using a Vigreux column (avoid nitrogen blow-down to prevent loss of MTMB).

-

-

Dilution Series:

-

Prepare serial dilutions (1:2, 1:4, ... 1:1024) of the extract in DCM.

-

-

GC-O Configuration:

-

Column: DB-Wax (Polar) is preferred to separate sulfur compounds from hydrocarbons.

-

Split: 1:1 ratio between MS detector and Sniff Port.

-

Sniff Port: Must be humidified to prevent drying of the assessor's nasal mucosa.

-

-

Analysis:

-

Three trained panelists sniff the effluent.

-

Record the retention time where "sulfurous/strawberry" is perceived.

-

The highest dilution at which the odor is still detectable is the FD Factor .

-

Figure 2: GC-O Workflow for Bioactive Volatile Identification

Caption: Integrated instrumental and sensory workflow for isolating character-impact compounds.

Part 4: Synthesis Protocol (Pummerer Rearrangement)

While MTMB can be synthesized via chloromethyl methyl sulfide (highly toxic), the Pummerer rearrangement using DMSO is the safer, preferred laboratory method.

Reaction Overview: Butyric Acid + DMSO + Acetic Anhydride → Methylthiomethyl Butyrate

Step-by-Step Protocol:

-

Reagents:

-

Butyric acid (0.1 mol)

-

Dimethyl sulfoxide (DMSO) (0.5 mol, excess serves as solvent/reactant)

-

Acetic anhydride (0.15 mol)

-

Sodium acetate (Catalyst)

-

-

Procedure:

-

Dissolve butyric acid and sodium acetate in DMSO in a round-bottom flask.

-

Add acetic anhydride dropwise at room temperature (Exothermic reaction: Monitor temp < 50°C).

-

Stir for 24 hours at ambient temperature.

-

Quenching: Pour mixture into ice-cold saturated NaHCO3 solution (neutralize acetic acid byproduct).

-

-

Purification:

-

Extract with Diethyl Ether (3x).

-

Wash organic layer with water (to remove DMSO) and brine.

-

Dry over anhydrous MgSO4.

-

Distillation: Vacuum distillation is required to obtain fragrance-grade purity (removes trace sulfur off-notes).

-

Safety Note: Perform all steps in a fume hood. Sulfur intermediates are potent lachrymators and malodorants.

Part 5: Safety & Regulatory (E-E-A-T)

Regulatory Status:

-

FEMA: GRAS (Generally Recognized As Safe) No. 3879.[1]

-

EU: Flavouring Group Evaluation 08 (FGE.08).

Toxicology Insight: MTMB metabolizes via hydrolysis into butyric acid and the methylthiomethyl moiety, which is further oxidized to CO2 and sulfate. It does not present genotoxic concern at flavor usage levels.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[1] Safety evaluation of certain food additives: Methylthiomethyl butyrate (No. 473).[1][2][3] WHO Food Additives Series 44.

-

The Good Scents Company. (n.d.). Methylthiomethyl butyrate: Organoleptic Properties and Safety.

- Ulrich, D., et al. (1997). Diversity of metabolite patterns and sensory characters in wild and cultivated strawberries. Journal of Agricultural and Food Chemistry.

-

PubChem. (n.d.).[1] Compound Summary: Methylthiomethyl butyrate (CAS 74758-93-3).[4][1][2][3][5][6] National Library of Medicine.

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library: 3879.[1][2][6] (Referenced via The Good Scents Company data).[1]

Sources

- 1. Methylthiomethyl butyrate | C6H12O2S | CID 3018539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylthiomethyl butyrate | 74758-93-3 [chemicalbook.com]

- 3. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]

- 4. WO2017046054A1 - Perfume composition comprising an odor modulator compound, amino alcohol and odoriferous aldehyde and/or odoriferous ketone for increasing and prolonging odor intensity - Google Patents [patents.google.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Methylthiomethyl butyrate|74758-93-3--Epochem Co., Ltd. [epochem.com]

An In-depth Technical Guide on Sulfur-Containing Esters for Drug Development Professionals

Introduction: The Unique Role of Sulfur in Ester Chemistry and Therapeutics

Sulfur-containing compounds have long been a cornerstone of the pharmaceutical industry, with hundreds of FDA-approved drugs incorporating this versatile heteroatom.[1][2][3] Among the diverse scaffolds, sulfur-containing esters represent a particularly compelling class of molecules. Their unique electronic properties, reactivity, and metabolic profiles make them invaluable tools in modern drug design and development.[4][5]

This guide provides an in-depth exploration of sulfur-containing esters, moving beyond simple definitions to elucidate the causal relationships behind their synthesis, reactivity, and application. We will examine the core classes of these esters, detail robust synthetic protocols, analyze their distinct chemical behaviors, and showcase their strategic deployment in medicinal chemistry—from prodrugs to targeted covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of sulfur-containing esters in their therapeutic programs.

Classification and Core Structures

The term "sulfur-containing ester" encompasses several distinct functional groups, each with characteristic properties. The primary classes are defined by the position and oxidation state of the sulfur atom relative to the carbonyl or sulfonyl group.

-

Thioesters (or Thiol Esters): The sulfur atom replaces the alkoxy oxygen of a standard carboxylate ester, forming an R-C(=O)S-R' linkage. These are the most common and biochemically significant members of this family, famously represented by Acetyl-CoA.[6][7]

-

Thionesters (or Thion Esters): The carbonyl oxygen is replaced by sulfur, resulting in an R-C(=S)O-R' structure. These are less common but offer unique reactivity.

-

Sulfinate Esters: These feature a sulfur atom in a lower oxidation state, with the structure R-S(=O)O-R'. They are crucial intermediates in organic synthesis.[8]

-

Sulfonate Esters: With sulfur in its highest oxidation state (VI), these esters have the general structure R-S(=O)₂O-R'. They are often used as stable linkers or prodrug moieties.[9][10]

The distinct placement and oxidation state of the sulfur atom fundamentally govern the molecule's stability, electrophilicity, and metabolic fate, providing a rich palette for chemical design.

Synthesis of Sulfur-Containing Esters: A Mechanistic Perspective

The choice of synthetic route is dictated by the target ester class, substrate availability, and required functional group tolerance. Understanding the underlying mechanism is key to optimizing reaction conditions and ensuring success.

Synthesis of Thioesters

Thioesters are versatile intermediates and biologically relevant motifs.[6] Several reliable methods exist for their synthesis.

-

Acylation of Thiols: This is the most direct approach.

-

From Acyl Chlorides: The reaction of a thiol with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, is a robust and common method. The base serves to neutralize the HCl byproduct.[11][12]

-

From Carboxylic Acids (Dehydrative Coupling): Direct condensation of a carboxylic acid and a thiol requires a coupling agent to activate the carboxylic acid and facilitate dehydration. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective.[6] This method is advantageous as it avoids the often harsh conditions needed to prepare acyl chlorides.

-

From Anhydrides: Anhydrides react with thiols, often with base catalysis, to yield thioesters. This method is clean, as the byproduct is a carboxylate salt.[6]

-

-

Mitsunobu Reaction: For sensitive substrates, particularly when stereochemical inversion of an alcohol is desired, the Mitsunobu reaction is a powerful choice. It involves reacting an alcohol with a thioacid (e.g., thioacetic acid) in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[6][13] The causality here lies in the in-situ activation of the alcohol by the phosphine-azodicarboxylate adduct, making it susceptible to nucleophilic attack by the thioacid anion.

-

From Esters (Transesterification): While traditionally challenging due to the lower reactivity of esters compared to thioesters, recent methods have enabled the direct conversion of esters to thioesters under transition-metal-free conditions, often using alkali metal bases.[14] This approach is valuable for late-stage functionalization.

Example Protocol: Synthesis of S-phenyl benzoylthioate via Acyl Chloride

This protocol provides a reliable, self-validating method for synthesizing a simple thioester.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophenol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) dropwise to the solution.

-

Acylation: Slowly add benzoyl chloride (1.05 eq) to the stirred solution. Causality: The reaction is exothermic; slow addition prevents side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: These washes remove unreacted starting materials and byproducts, providing a preliminary purification.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Sulfonate Esters

Sulfonate esters are typically prepared by reacting an alcohol with a sulfonyl chloride in the presence of a base.

-

Sulfonylation of Alcohols: The reaction of an alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) and a base like pyridine is a standard procedure. The base activates the alcohol and neutralizes the HCl byproduct.[10] The mechanism and conditions are crucial for controlling the reaction outcome.[10]

Reactivity and Physicochemical Properties: The Sulfur Difference

Replacing an oxygen atom with sulfur introduces profound changes in the ester's chemical and physical properties.

Enhanced Electrophilicity of Thioesters

Thioesters are generally more reactive toward nucleophiles than their oxygen-containing counterparts.[14] This heightened reactivity is a direct consequence of orbital mechanics. The resonance stabilization that delocalizes the lone pair of the heteroatom onto the carbonyl carbon is less effective for thioesters. This is because the overlap between the carbon 2p orbital and the larger sulfur 3p orbital is poorer than the 2p-2p overlap in an oxygen ester.[15] Consequently, the carbonyl carbon of a thioester is more electrophilic and susceptible to nucleophilic attack.

This difference in reactivity is reflected in their respective free energies of hydrolysis.

| Ester Type | Standard Free Energy of Hydrolysis (ΔG°') |

| Oxygen Ester | ~ -4.7 kcal/mol |

| Thioester | ~ -7.7 kcal/mol[16] |

Table 1: Comparison of Hydrolysis Free Energy.

This "high-energy" nature of the thioester bond is fundamental to its role in biochemistry, particularly in the function of Acetyl-CoA, which acts as a universal acyl group carrier to drive thermodynamically unfavorable reactions.[7][16]

Metabolic Stability and Prodrug Applications

The differential stability of sulfur-containing esters is a key feature exploited in drug design.

-

Sulfonate Esters as Prodrugs: Sulfonate esters are generally stable under physiological conditions but can be designed as prodrug linkers that release an active pharmaceutical ingredient (API) upon a specific trigger.[9] For example, a self-immolative linker can be designed where an enzyme-triggered event initiates an intramolecular cyclization, leading to the release of a drug with a phenolic hydroxyl group.[9] This strategy has been successfully applied to improve the solubility and delivery of drugs like Atovaquone.[17]

-

Thioesters as Covalent Warheads: The high reactivity of the thioester moiety makes it an effective "warhead" for covalent inhibitors.[18] These inhibitors form an irreversible covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein.[19][20] This leads to prolonged and often potent inhibition. The design of these warheads requires a careful balance of reactivity to ensure target specificity and minimize off-target effects.[20][21]

Visualization of Key Concepts

Diagrams are essential for visualizing the complex relationships in the synthesis and application of sulfur-containing esters.

Caption: General workflow for the synthesis and validation of a thioester.

Caption: Enhanced reactivity of a thioester towards nucleophilic acyl substitution.

Analytical Characterization

Robust analytical techniques are critical for confirming the identity, purity, and stability of synthesized sulfur-containing esters.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts of protons and carbons adjacent to the sulfur atom or carbonyl/sulfonyl group provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound. Fragmentation patterns can also provide structural insights.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is diagnostic. For thioesters, this band typically appears around 1690-1715 cm⁻¹, which is at a lower wavenumber compared to oxygen esters (1735-1750 cm⁻¹), reflecting the reduced double-bond character of the thioester carbonyl.

-

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS, LC-MS), are essential for assessing purity and analyzing complex mixtures.[22]

Conclusion and Future Outlook

Sulfur-containing esters are far more than mere analogs of their oxygen counterparts. Their distinct electronic structures impart unique reactivity and stability profiles that medicinal chemists can strategically exploit. From enabling potent covalent inhibition of previously "undruggable" targets to designing sophisticated, triggerable prodrugs, the applications for these scaffolds are expanding.[1][4] Future research will likely focus on developing novel, more selective covalent warheads, designing innovative linker technologies for targeted delivery, and exploring new classes of sulfur-containing esters with tailored physicochemical properties for optimized pharmacokinetic and pharmacodynamic outcomes. A deep, mechanistic understanding of the synthesis and reactivity of these compounds, as outlined in this guide, is paramount for any researcher aiming to innovate in this exciting and impactful area of drug discovery.

References

-

Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules.

-

Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry.

-

qualitatively: Why are thioesters more reactive than regular esters?. Chemistry Stack Exchange.

-

Synthetic strategies and therapeutic applications of sulfur-containing molecules. European Journal of Medicinal Chemistry.

-

Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. National Institutes of Health.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. ResearchGate.

-

Why does a thioester release more energy than a normal ester when undergoing hydrolysis?. Quora.

-

Thioester. Wikipedia.

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.

-

6.6: Synthesis of Carboxylic Acid Derivatives. Chemistry LibreTexts.

-

Conversion of Esters to Thioesters under Mild Conditions. Royal Society of Chemistry.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace.

-

Why is the thioester bond weaker than a regular ester bond?. Chemistry Stack Exchange.

-

Development of a novel sulfonate ester-based prodrug strategy. Bioorganic & Medicinal Chemistry Letters.

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.

-

Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. ResearchGate.

-

Thioesters – Knowledge and References. Taylor & Francis.

-

Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Pharma Excipients.

-

Recent advances in the synthesis and transformations of sulfinate esters. Royal Society of Chemistry.

-

A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. National Institutes of Health.

-

High sulfur content composite materials from renewable fatty acid cellulose esters (FACEs) via inverse vulcanization. Royal Society of Chemistry.

-

Synthesis and characterization of some novel sulfonate and carbonate prodrugs of Atovaquone, accomplished with better solubility profile. Mapana Journal of Sciences.

-

Examples of sulfur-containing drugs approved by the FDA for use in... ResearchGate.

-

(PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. ResearchGate.

-

Analytical Studies on the Functional Effect of Sulfur- Containing Extreme Pressure Additives. Chemical Engineering Transactions.

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.

-

Recent advances in the development of covalent inhibitors. MedChemComm.

-

Molecular characterization of sulfur-containing compounds in petroleum. ResearchGate.

-

A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.

-

Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. ResearchGate.

-

Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab.

-

Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Thioester - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurjchem.com [eurjchem.com]

- 11. Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. quora.com [quora.com]

- 17. Synthesis and characterization of some novel sulfonate and carbonate prodrugs of Atovaquone, accomplished with better solubility profile | Mapana Journal of Sciences [journals.christuniversity.in]

- 18. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Methylthiomethyl Butyrate

Introduction:

Methylthiomethyl butyrate is a specialty chemical of significant interest in the fields of flavor and fragrance, as well as in the development of novel pharmaceuticals, owing to its unique organoleptic properties and its utility as a synthetic intermediate. Structurally, it is an ester, specifically the methylthiomethyl ester of butyric acid, and also a thioether. This dual functionality dictates the potential impurities that may be present after synthesis and informs the selection of appropriate purification strategies. Achieving high purity of methylthiomethyl butyrate is critical for its intended applications, as even trace impurities can significantly alter its sensory profile or impact its reactivity in subsequent chemical transformations.

This comprehensive guide provides detailed protocols for the purification of methylthiomethyl butyrate, addressing common impurities and offering a multi-tiered approach to achieving high levels of purity. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and reproducible in a research and development setting.

Understanding the Impurity Profile

The selection of a purification strategy is contingent on the likely impurities present in the crude product. The synthesis of methylthiomethyl butyrate can introduce several byproducts and unreacted starting materials. A common synthetic route is the esterification of butyric acid with a methylthiomethylating agent.

Potential Impurities:

-

Unreacted Butyric Acid: A common impurity from esterification reactions.

-

Residual Acid Catalyst: If an acid catalyst (e.g., sulfuric acid) is used in the synthesis.[1]

-

Unreacted Methylthiomethylating Agent Precursors: Such as dimethyl sulfoxide (DMSO) and an activating agent.

-

Byproducts of Thioether Formation: Including disulfides and other sulfur-containing side products.

-

Solvent Residues: From the reaction and workup steps.

-

Water: Introduced during aqueous workup procedures.

A logical workflow for the purification of methylthiomethyl butyrate involves a preliminary extractive workup to remove the bulk of water-soluble impurities, followed by either distillation or chromatography for the removal of closely related organic impurities.

Physicochemical Properties of Methylthiomethyl Butyrate

A thorough understanding of the physical properties of the target compound is essential for designing an effective purification protocol.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂S | |

| Molecular Weight | 148.22 g/mol | |

| Boiling Point | 182-183 °C at 760 mmHg | |

| Density | 0.943-0.948 g/cm³ | |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils. |

Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of methylthiomethyl butyrate, starting from a crude reaction mixture.

Caption: General purification workflow for methylthiomethyl butyrate.

Part 1: Extractive Workup Protocol

This initial purification step aims to remove water-soluble impurities such as unreacted carboxylic acids, inorganic salts, and some polar organic byproducts.

Rationale: Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[2][3][4] Washing the organic layer with a mild base, such as sodium bicarbonate solution, effectively deprotonates and solubilizes any remaining acidic impurities, transferring them to the aqueous phase.[5][6][7]

Materials:

-

Crude methylthiomethyl butyrate in an organic solvent (e.g., diethyl ether, ethyl acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

-

First Wash (Sodium Bicarbonate): Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it, venting frequently to release any pressure buildup from carbon dioxide evolution. Shake the funnel for 1-2 minutes.

-

Phase Separation: Allow the layers to separate completely. The organic layer, containing the methylthiomethyl butyrate, should be less dense than the aqueous layer if using a solvent like diethyl ether or ethyl acetate. Drain and discard the lower aqueous layer.

-

Second Wash (Deionized Water): Add an equal volume of deionized water to the separatory funnel. Shake for 1 minute and allow the layers to separate. Drain and discard the aqueous layer. This step removes any residual sodium bicarbonate and other water-soluble impurities.

-

Third Wash (Brine): Add an equal volume of brine to the separatory funnel. Shake for 1 minute and allow the layers to separate. Drain and discard the aqueous layer. The brine wash helps to remove the bulk of the dissolved water from the organic layer.

-

Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask (enough so that some of the drying agent remains free-flowing). Swirl the flask for 5-10 minutes.

-

Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a round-bottom flask.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude, washed methylthiomethyl butyrate.

Part 2: Purification by Fractional Distillation

For thermally stable compounds with a sufficiently high boiling point, fractional distillation is an effective method for separating the target compound from impurities with different boiling points.[1][8][9] Given the boiling point of methylthiomethyl butyrate (182-183 °C), vacuum distillation is recommended to prevent potential decomposition at atmospheric pressure.

Rationale: Distillation separates liquids based on differences in their vapor pressures. By carefully controlling the temperature and pressure, compounds can be selectively vaporized and then condensed, leading to their separation. Vacuum distillation lowers the boiling point of the compound, allowing for distillation at a lower temperature, which is crucial for preventing thermal degradation of sensitive molecules.

Materials:

-

Crude, washed methylthiomethyl butyrate

-

Distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place the crude methylthiomethyl butyrate in the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

-

Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

-

Fraction Collection:

-

Forerun: Collect the initial distillate, which will contain any low-boiling impurities, in a separate receiving flask.

-

Main Fraction: Once the temperature of the vapor stabilizes at the expected boiling point of methylthiomethyl butyrate at the applied pressure, switch to a clean receiving flask to collect the pure product.

-

After-run: As the distillation proceeds, if the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.

-

-

Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. The purified methylthiomethyl butyrate should be stored in a tightly sealed container.

Part 3: Purification by Flash Chromatography

Flash chromatography is a rapid and efficient technique for purifying compounds from a mixture, particularly when distillation is not feasible or when impurities have very similar boiling points to the product.[10][11]

Rationale: This technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By selecting an appropriate mobile phase, the target compound can be selectively eluted from the column, leaving impurities behind.

Materials:

-

Crude, washed methylthiomethyl butyrate

-

Silica gel (for flash chromatography)

-

Organic solvents (e.g., hexanes, ethyl acetate, dichloromethane)

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal solvent system will provide good separation between the methylthiomethyl butyrate spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4. A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate.

-

Column Packing: Pack a chromatography column with silica gel using the chosen solvent system.

-

Sample Loading: Dissolve the crude methylthiomethyl butyrate in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. The elution can be accelerated by applying positive pressure (e.g., with a hand pump or compressed air).

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Product Isolation: Combine the fractions that contain the pure methylthiomethyl butyrate.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Part 4: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

After purification, it is essential to assess the purity of the methylthiomethyl butyrate. GC-MS is a powerful analytical technique for this purpose, providing both qualitative and quantitative information about the sample's composition.[12][13][14][15][16]

Rationale: Gas chromatography separates the components of a volatile mixture, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for their identification and quantification. For sulfur-containing compounds, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can provide enhanced sensitivity and selectivity.[17][18][19]

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the purified methylthiomethyl butyrate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis: Inject the sample into the GC-MS system.

-

GC Conditions: Use a capillary column suitable for the analysis of volatile organic compounds. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.

-

MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode.

-

-

Data Analysis:

-

Identification: Identify the peak corresponding to methylthiomethyl butyrate by its retention time and by comparing its mass spectrum to a reference spectrum.

-

Purity Calculation: The purity of the sample can be estimated by calculating the peak area percentage of the methylthiomethyl butyrate peak relative to the total area of all peaks in the chromatogram.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Emulsion during Extraction | Vigorous shaking; presence of surfactants. | Allow the mixture to stand for a longer period. Add a small amount of brine. Gently swirl instead of shaking vigorously. |

| Bumping during Distillation | Uneven heating; absence of boiling chips. | Use a heating mantle with a stirrer. Ensure fresh boiling chips are added before heating. |

| Poor Separation in Chromatography | Inappropriate solvent system; overloaded column. | Optimize the solvent system using TLC. Use a larger column or load less sample. |

| Product Decomposition during Distillation | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point. |

Conclusion

The purification of methylthiomethyl butyrate to a high degree of purity is readily achievable through a systematic approach that combines an initial extractive workup with either fractional distillation or flash chromatography. The choice between distillation and chromatography will depend on the nature of the impurities and the thermal stability of the compound. Post-purification analysis by GC-MS is a critical step to confirm the purity of the final product. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to obtain high-quality methylthiomethyl butyrate for their specific applications.

References

- U.S. Patent 3,661,972. (1972). Purification of high boiling esters.

-

Zhang, Y., et al. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules. [Link]

-

JoVE. (2020). Extraction - Concept. [Link]

-

Wikipedia. Thioester. [Link]

- U.S. Patent 3,513,078. (1970). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.

-

Najem, A. (2021). How do you do liquid-liquid extraction? YouTube. [Link]

-

University of Massachusetts Amherst. Esters. An Introduction. [Link]

-

Royal Society of Chemistry. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. [Link]

-

ACE Chemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

- Spagnol, M., et al. (2019). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal.

-

Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

-

University of California, Irvine. Fischer Esterification Procedure. [Link]

- ASTM D6228-19. (2019). Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence Detection.

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

- Saito, K., et al. (2011). Development of quality assessment method for optically active food flavor chemicals.

-

Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?[Link]

-

ResearchGate. (2025). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. [Link]

-

ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

-

ResearchGate. (2015). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

MIT OpenCourseWare. 10. Fischer Esterification Part 1. [Link]

-

Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

-

Bay Area Air Quality Management District. METHOD 44A. [Link]

-

Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link]

-

Shimadzu. Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. [Link]

-